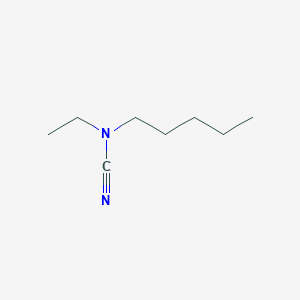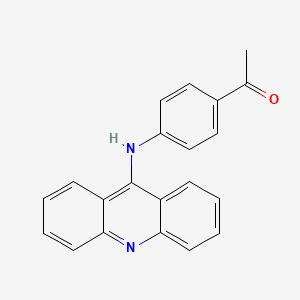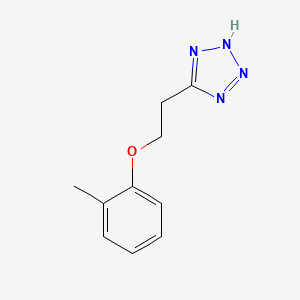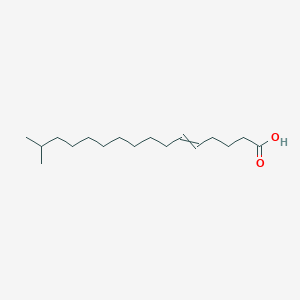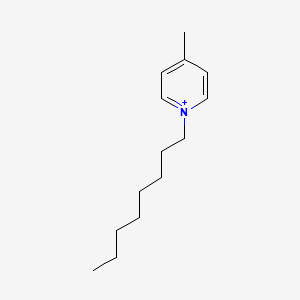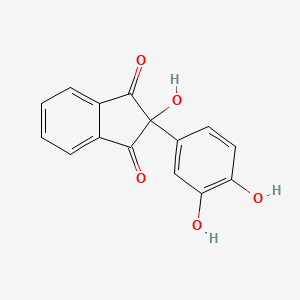
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate indene derivative under acidic or basic conditions. The reaction is often followed by oxidation to introduce the carbonyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways related to oxidative stress and cellular signaling . The compound’s ability to donate and accept electrons makes it a versatile agent in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Shares similar hydroxyl groups but differs in the overall structure and reactivity.
Catechin: Contains similar phenolic groups and exhibits antioxidant properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to its indene backbone, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler phenolic compounds .
Eigenschaften
CAS-Nummer |
75840-14-1 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C15H10O5/c16-11-6-5-8(7-12(11)17)15(20)13(18)9-3-1-2-4-10(9)14(15)19/h1-7,16-17,20H |
InChI-Schlüssel |
BLJRKVJPVVZPMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


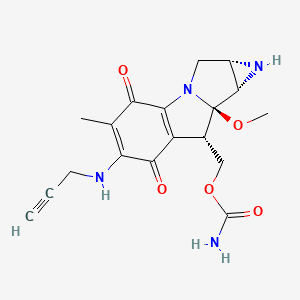

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)

